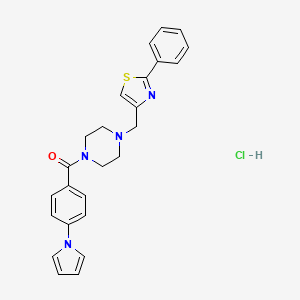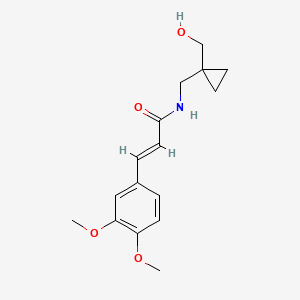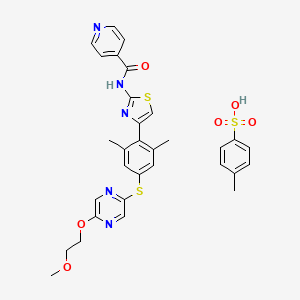
1-(2,4-Dibromophenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2,4-Dibromophenyl)ethanamine” is a chemical compound with the molecular formula C8H9Br2N . It has a molecular weight of 278.97 . The IUPAC name for this compound is 2-(2,4-dibromophenyl)ethan-1-amine .
Synthesis Analysis
The synthesis of such compounds typically involves bromination reactions . Dibromoalkane synthesis by dibromination is a common method used for the synthesis of compounds like “this compound”. This process involves the use of reagents like DMSO and oxalyl bromide for bromination .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H9Br2N/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2 . This indicates that the molecule consists of a 2,4-dibromophenyl group attached to an ethanamine group.Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
Kanamori et al. (2002) conducted a study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) , a psychoactive phenethylamine, in rats. They identified several metabolites, including 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid, among others, suggesting pathways for deamination and subsequent oxidation or reduction processes Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002.
Material Science and Catalysis
A study by Kumah et al. (2019) on chiral (pyridyl)imine nickel(II) complexes highlighted their application in the catalytic transfer hydrogenation of ketones. This research provided insights into the kinetics and mechanisms, indicating moderate catalytic activities and the potential for novel applications in asymmetric synthesis Kumah, Tsaulwayo, Xulu, & Ojwach, 2019.
Polymer Chemistry
Research by Lin, Chang, and Cheng (2011) introduced a phosphinated dietheramine for soluble polyetherimides , showcasing an economic preparation route. The resulting polymers exhibited good thermal stability, improved solubility, and flame retardancy, making them suitable for various industrial applications Lin, Chang, & Cheng, 2011.
Environmental Science
A study by Ma, Venier, and Hites (2012) on tribromophenoxy flame retardants in the Great Lakes atmosphere highlighted the environmental presence and distribution of compounds such as 1,2-bis(2,4,6-tribromophenoxy) ethane (TBE). This research is crucial for understanding the environmental impact of flame retardants and guiding regulatory and cleanup efforts Ma, Venier, & Hites, 2012.
Chemistry and Synthesis
The research by Kavala, Naik, and Patel (2005) introduced 1,2-Dipyridiniumditribromide-ethane (DPTBE) as a new, efficient brominating agent. Their work demonstrated its remarkable reactivity and efficiency in bromination reactions under solvent-free conditions, along with the potential for recycling and reuse, making it an environmentally friendly option for bromination processes Kavala, Naik, & Patel, 2005.
Eigenschaften
IUPAC Name |
1-(2,4-dibromophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQULRPNELBTLIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Cyclopropyl-2-[[1-(pyridine-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2736418.png)



![8-{[(1E)-2-(4-chlorophenyl)-1-azavinyl]amino}-7-butyl-3-methyl-1,3,7-trihydrop urine-2,6-dione](/img/structure/B2736422.png)
![N-{2-[(2,5-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide](/img/structure/B2736423.png)
![(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-thienyl)-2-propenenitrile](/img/structure/B2736425.png)

![N-(1-cyanocyclobutyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2736428.png)
![2-(3-Aminopropyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile hydrochloride](/img/structure/B2736429.png)

![Methyl 5-methyl-4-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2736432.png)
![N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2736434.png)